molecular formula C8H6Cl2F2 B1410140 3,5-Dichloro-2-methylbenzodifluoride CAS No. 1803805-33-5

3,5-Dichloro-2-methylbenzodifluoride

Cat. No. B1410140
CAS RN: 1803805-33-5
M. Wt: 211.03 g/mol
InChI Key: NIUVTAGGVKYWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methylbenzodifluoride (DCM-DBF) is an organofluoride compound which has a wide range of applications in the scientific research field due to its unique properties. It is a colorless, odorless, and volatile liquid with a boiling point of 101°C and a melting point of -70°C. DCM-DBF is a highly reactive compound and is used in a variety of laboratory experiments, including synthesis and purification of other compounds, as well as in analytical techniques.

Mechanism of Action

3,5-Dichloro-2-methylbenzodifluoride is a highly reactive compound and its mechanism of action depends on its application. In the synthesis and purification of other compounds, 3,5-Dichloro-2-methylbenzodifluoride is used as a solvent and catalyst. It acts as a solvent by dissolving the reactants and as a catalyst by promoting the reaction between them. In analytical techniques, 3,5-Dichloro-2-methylbenzodifluoride acts as a reagent, reacting with the analyte to produce a measurable signal.
Biochemical and Physiological Effects
3,5-Dichloro-2-methylbenzodifluoride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dichloro-2-methylbenzodifluoride in laboratory experiments are numerous. It is a colorless, odorless, and volatile liquid with a boiling point of 101°C and a melting point of -70°C, making it ideal for a variety of laboratory experiments. It is also highly reactive, making it a useful reagent in analytical techniques. The main limitation of 3,5-Dichloro-2-methylbenzodifluoride is that it is a highly reactive compound and must be handled with care.

Future Directions

The potential applications of 3,5-Dichloro-2-methylbenzodifluoride are vast and the possibilities for further research are numerous. Some potential future directions for research include exploring the use of 3,5-Dichloro-2-methylbenzodifluoride in the synthesis of other compounds, further exploration of its use as a catalyst in organic reactions, and development of new analytical techniques utilizing 3,5-Dichloro-2-methylbenzodifluoride as a reagent. Additionally, further research into the safety and toxicity of 3,5-Dichloro-2-methylbenzodifluoride should be conducted.

Scientific Research Applications

3,5-Dichloro-2-methylbenzodifluoride is widely used in scientific research due to its unique properties. It is used in a variety of laboratory experiments, including synthesis and purification of other compounds, as well as in analytical techniques. 3,5-Dichloro-2-methylbenzodifluoride is also used as a solvent in the preparation of monomers and polymers, as a catalyst in organic reactions, and as a reagent in analytical chemistry.

properties

IUPAC Name

1,5-dichloro-3-(difluoromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVTAGGVKYWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methylbenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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